![molecular formula C36H31N3O2 B11829222 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIM-7 is a fluorescent probe that allows lipid droplets and lysosomes to be labeled simultaneously with high specificity. It is visualized through yellow and red fluorescence using different excitation and detection channels . This compound is particularly useful in biological research for tracking and imaging cellular components.
Vorbereitungsmethoden
The preparation of NIM-7 involves synthetic routes that include the use of naphthalimide derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to ensure high specificity and stability for its intended use in labeling lipid droplets and lysosomes .
Analyse Chemischer Reaktionen
NIM-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents under controlled conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
NIM-7 has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Industry: Utilized in the development of imaging technologies and fluorescent labeling techniques.
Wirkmechanismus
The mechanism of action of NIM-7 involves its ability to label lipid droplets and lysosomes with high specificity. The compound’s molecular structure allows it to fluoresce under specific excitation and detection channels, enabling the visualization of these cellular components. The molecular targets include lipid droplets and lysosomes, and the pathways involved are related to the cellular uptake and accumulation of the fluorescent probe .
Vergleich Mit ähnlichen Verbindungen
NIM-7 is unique in its ability to label both lipid droplets and lysosomes simultaneously with high specificity. Similar compounds include other naphthalimide-based fluorescent probes, but NIM-7 stands out due to its dual-color tracking capability. Other similar compounds may include:
NIM-1: A fluorescent probe for single organelle labeling.
NIM-2: Another naphthalimide-based probe with different fluorescence properties.
NIM-3: A probe used for labeling different cellular components but not simultaneously .
NIM-7’s uniqueness lies in its dual-color tracking and high specificity, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C36H31N3O2 |
|---|---|
Molekulargewicht |
537.6 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethyl]-6-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C36H31N3O2/c1-37(2)24-25-38-35(40)32-15-9-14-31-27(20-23-33(34(31)32)36(38)41)19-16-26-17-21-30(22-18-26)39(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-23H,24-25H2,1-2H3/b19-16+ |
InChI-Schlüssel |
YYDYGHAQFWIIAP-KNTRCKAVSA-N |
Isomerische SMILES |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C=CC=C3C1=O |
Kanonische SMILES |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



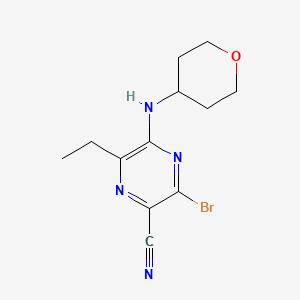
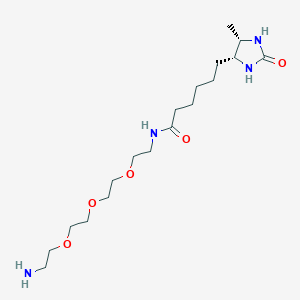
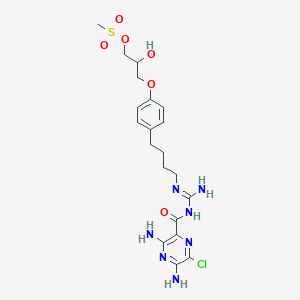
![7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)

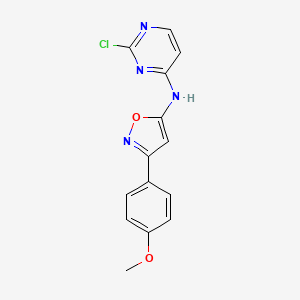
![2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone](/img/structure/B11829179.png)
![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)
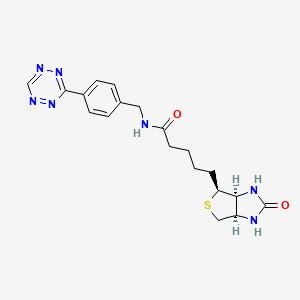
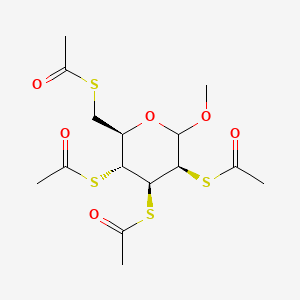

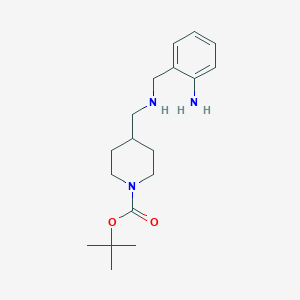
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11829220.png)
